(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
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Description
(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C23H18ClF3N4O3 and its molecular weight is 490.87. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Chemical Properties
The compound falls into the category of pyrazolopyridines and pyrazolopyrimidines, which are notable for their diverse chemical and biological properties. Research has shown that these compounds exhibit interesting structural features like preferred tautomeric structures and crystal formations (Quiroga et al., 1999). Such structural insights are crucial for understanding the compound's reactivity and potential applications in material science.
Potential Therapeutic Applications
The class of pyrazolopyridines and pyrazolopyrimidines, to which the compound belongs, has been investigated for various therapeutic applications. For instance, derivatives have been studied for their anticancer properties, showing potential efficacy against different cancer cell lines (Ali et al., 2017). Additionally, some derivatives have been evaluated for anti-inflammatory and antimicrobial activities, which points to their potential as agents in treating infections and inflammatory conditions (Ahmed, 2017).
Material Science and Polymer Research
Research has also explored the use of such compounds in material science, particularly in the synthesis of polymers. For instance, aromatic polyamides and polyimides containing pyrazole rings have been developed, demonstrating good solubility and thermal stability (Kim et al., 2016). This indicates potential applications in developing new materials with specific desired properties.
properties
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N4O3/c1-13-18(21(24)31(30-13)17-6-4-5-15(10-17)23(25,26)27)9-14(12-28)22(32)29-16-7-8-19(33-2)20(11-16)34-3/h4-11H,1-3H3,(H,29,32)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLHACVDPKFSQF-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC)Cl)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)OC)OC)Cl)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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